
Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate is an organic compound with the molecular formula C₁₁H₁₁BrO₄ and a molecular weight of 287.11 g/mol This compound is characterized by the presence of a bromine atom, an oxetane ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-(oxetan-3-yloxy)benzoate typically involves the following steps:
Oxetane Formation: The formation of the oxetane ring through a cyclization reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
The reaction conditions for these steps often include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures for handling bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxetane ring and the aromatic ring.
Cyclization Reactions: The oxetane ring can participate in ring-opening and ring-closing reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are used.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzoates, while oxidation and reduction reactions can modify the oxetane ring and the aromatic ring .
Scientific Research Applications
Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(oxetan-3-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxetane ring play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the oxetane ring can undergo ring-opening reactions, which can further modify its chemical properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-(oxetan-3-yloxy)benzoate
- Methyl 3-chloro-5-(oxetan-3-yloxy)benzoate
- Methyl 3-bromo-5-(tetrahydrofuran-3-yloxy)benzoate
Uniqueness
Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate is unique due to the presence of both a bromine atom and an oxetane ring. This combination imparts specific reactivity and chemical properties that distinguish it from other similar compounds. The oxetane ring, in particular, is known for its strain and reactivity, making it a valuable moiety in synthetic chemistry .
Properties
Molecular Formula |
C11H11BrO4 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
methyl 3-bromo-5-(oxetan-3-yloxy)benzoate |
InChI |
InChI=1S/C11H11BrO4/c1-14-11(13)7-2-8(12)4-9(3-7)16-10-5-15-6-10/h2-4,10H,5-6H2,1H3 |
InChI Key |
WWQRFNULXSVWNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


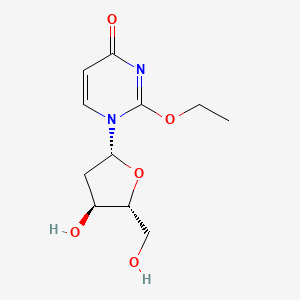

![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)
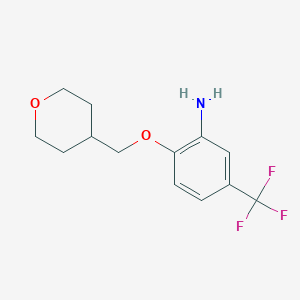
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)

![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)

![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)
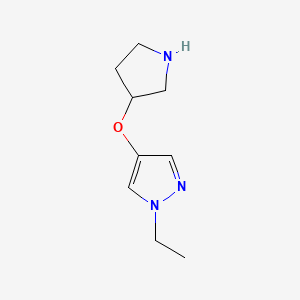

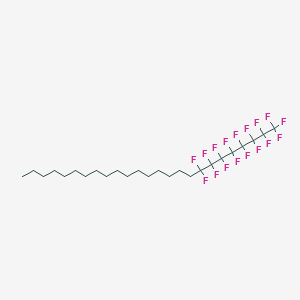
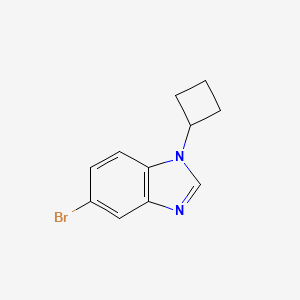
![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)
